Ground-State Spin Engineering: Cr₇Ni S = 1/2 Qubit Encoding vs. Cr₈ (S = 0) and Cr₇Cd (S = 3/2)
The {Cr₇Ni} molecular ring possesses a total ground-state spin S = 1/2 that is energetically well separated from the first excited multiplet by Δ₀/kB ≈ 13 K at zero magnetic field, uniquely enabling safe encoding of the |0⟩ and |1⟩ qubit states within the ground doublet [1]. In contrast, the homometallic Cr₈ ring has an S = 0 singlet ground state (non-magnetic, no qubit encoding possible), while the heterometallic Cr₇Cd ring exhibits S = 3/2, introducing four-state complexity undesirable for two-level qubit operation [2]. The 13 K gap in Cr₇Ni suppresses leakage-inducing S-mixing during coherent spin rotation, maintaining population loss to excited states at negligible levels [1].
| Evidence Dimension | Ground-state total spin and energy gap to first excited multiplet |
|---|---|
| Target Compound Data | S = 1/2; Δ₀/kB ≈ 13 K (Cr₇Ni molecular ring) |
| Comparator Or Baseline | Cr₈: S = 0 (no magnetic ground state, singlet); Cr₇Cd: S = 3/2 (four-state system, Δ₀ smaller) |
| Quantified Difference | Cr₇Ni is the only member providing an isolated two-level system (S = 1/2) with a 13 K gap; Cr₈ is unusable for magnetic qubit encoding; Cr₇Cd's S = 3/2 requires sub-level addressing |
| Conditions | Low-temperature specific-heat and torque-magnetometry on single crystals; ¹⁹F-NMR at 1.7 K in external magnetic field [1][2] |
Why This Matters
For quantum information processing procurement, only Cr₇Ni provides the isolated S = 1/2 two-level system required for direct qubit implementation, eliminating the need for sub-level selection that complicates Cr₇Cd usage and ruling out Cr₈ entirely.
- [1] Affronte, M., Troiani, F., Ghirri, A., Carretta, S., Santini, P., Amoretti, G., Piligkos, S., Timco, G., & Winpenny, R. E. P. (2005). AntiFerromagnetic molecular rings for quantum computation. Polyhedron, 24(16–17), 2562–2567. View Source
- [2] Bordonali, L., Garlatti, E., Casadei, C. M., Furukawa, Y., Lascialfari, A., Carretta, S., Troiani, F., Timco, G., Winpenny, R. E. P., & Borsa, F. (2014). Magnetic properties and hyperfine interactions in Cr₈, Cr₇Cd, and Cr₇Ni molecular rings from ¹⁹F-NMR. Journal of Chemical Physics, 140, 144306. View Source
